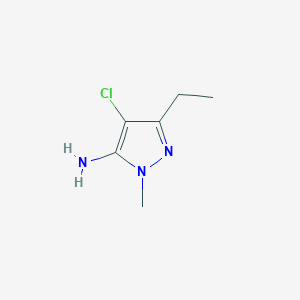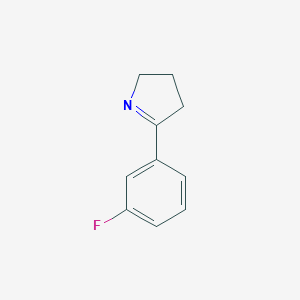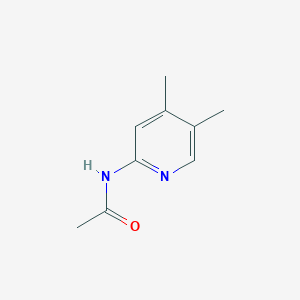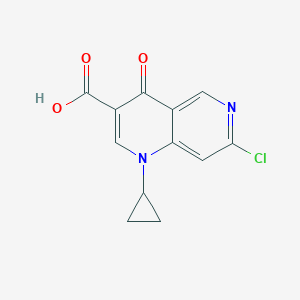![molecular formula C9H14N2O2 B069406 (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 193740-34-0](/img/structure/B69406.png)
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It has been extensively studied for its potential use in cancer treatment and other diseases related to abnormal protein kinase activity.
Mécanisme D'action
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 inhibits the activity of several protein kinases, including PKC and GSK-3. PKC is involved in cell proliferation and survival, while GSK-3 is involved in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. By inhibiting the activity of these protein kinases, (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 induces apoptosis in cancer cells and reduces the pathogenesis of these diseases.
Effets Biochimiques Et Physiologiques
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC. It has also been shown to reduce the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and diabetes, by inhibiting the activity of GSK-3.
Avantages Et Limitations Des Expériences En Laboratoire
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a multi-step synthetic process. It has been extensively studied for its potential use in cancer treatment and other diseases related to abnormal protein kinase activity. However, (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. It also has some toxicity, which can limit its use in some experiments.
Orientations Futures
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has several potential future directions. It could be further studied for its potential use in cancer treatment and other diseases related to abnormal protein kinase activity. It could also be further studied for its potential use in combination with other chemotherapy drugs. Additionally, (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 could be further studied to improve its solubility in water and reduce its toxicity.
Méthodes De Synthèse
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 is synthesized using a multi-step synthetic process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2,5-dimethoxyphenyl-2-propen-1-one. The second step involves the reaction of 2,5-dimethoxyphenyl-2-propen-1-one with hydrazine hydrate in the presence of acetic acid to form 2,5-dimethoxyphenylhydrazine. The third step involves the reaction of 2,5-dimethoxyphenylhydrazine with 2-bromo-1-(propan-2-yl)isoquinoline-3-carboxylic acid to form (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220.
Applications De Recherche Scientifique
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including protein kinase C (PKC), which is involved in cell proliferation and survival. (6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of PKC. It has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione 31-8220 has also been studied for its potential use in other diseases related to abnormal protein kinase activity, such as Alzheimer's disease, Parkinson's disease, and diabetes. It has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in the pathogenesis of these diseases.
Propriétés
Numéro CAS |
193740-34-0 |
|---|---|
Nom du produit |
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione |
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)6-7(12)11-9(3-4-9)8(13)10-6/h5-6H,3-4H2,1-2H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Clé InChI |
GHEBZEOOSLCWFK-LURJTMIESA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)NC2(CC2)C(=O)N1 |
SMILES |
CC(C)C1C(=O)NC2(CC2)C(=O)N1 |
SMILES canonique |
CC(C)C1C(=O)NC2(CC2)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



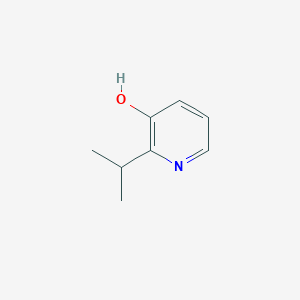
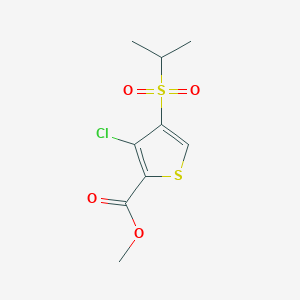
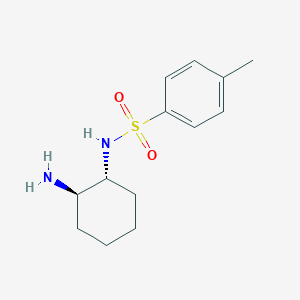
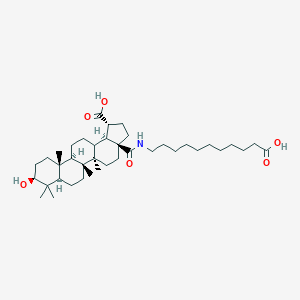
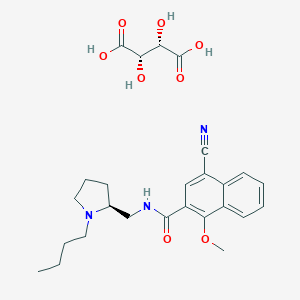
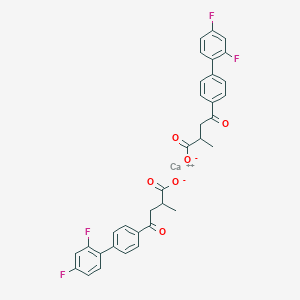
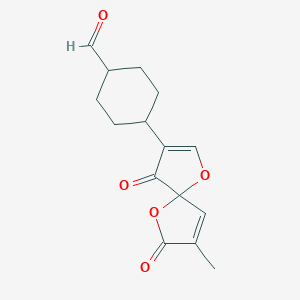
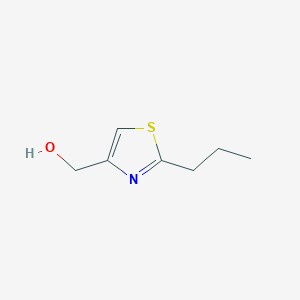
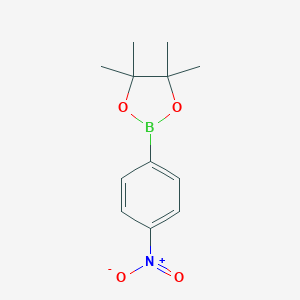
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
